![molecular formula C18H19FN2O B248038 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)propanamide](/img/structure/B248038.png)
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)propanamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in research. This compound is commonly referred to as 'F13714' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of F13714 involves its binding to the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. This binding results in the inhibition of dopamine release, which has been shown to be associated with various neurological disorders.
Biochemical and Physiological Effects:
F13714 has been shown to exhibit significant effects on the biochemical and physiological functions of the brain. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been shown to exhibit significant effects on the reward system of the brain, which is associated with addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
The use of F13714 in lab experiments has several potential advantages, including its high binding affinity for the dopamine D3 receptor and its potential applications in the treatment of various neurological disorders. However, there are also several limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of F13714, including its potential applications in the treatment of addiction and other neurological disorders, its use as a tool for studying the dopamine D3 receptor, and its potential as a therapeutic agent for other neurotransmitter systems. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of F13714 involves the reaction of 2-fluorobenzaldehyde with 3,4-dihydroisoquinoline in the presence of sodium borohydride. The resulting intermediate is then reacted with 2-chloro-N-(propyl)propanamide to yield the final product.
Scientific Research Applications
F13714 has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant binding affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
properties
Product Name |
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)propanamide |
---|---|
Molecular Formula |
C18H19FN2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C18H19FN2O/c19-16-7-3-4-8-17(16)20-18(22)10-12-21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22) |
InChI Key |
KCENAYZKEVDPSD-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3F |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.